Cas no 940802-86-8 (1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine)

1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine is a specialized heterocyclic compound featuring a piperazine core functionalized with a 2-phenylethenesulfonyl group and a 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and materials science. The sulfonyl and carbonyl groups enhance its versatility as an intermediate for further derivatization, while the benzothiophene scaffold may contribute to binding affinity in biologically active molecules. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research in drug discovery and organic synthesis. The compound's stability and functional group compatibility further support its utility in complex molecular design.
1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine structure
940802-86-8 structure
Product Name:1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
CAS No:940802-86-8
MF:C21H24N2O3S2
MW:416.556862831116
CID:5914639
PubChem ID:17476780
Update Time:2025-06-03

1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
    • EN300-26615524
    • 940802-86-8
    • UPCMLD0ENAT5879602:001
    • Z29527640
    • 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
    • Inchi: 1S/C21H24N2O3S2/c24-21(19-16-27-20-9-5-4-8-18(19)20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+
    • InChI Key: FUUROIWXSBFISQ-XNTDXEJSSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CSC3CCCCC=32)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 416.12283498g/mol
  • Monoisotopic Mass: 416.12283498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 94.3Ų

1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615524-0.05g
1-(2-phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine
940802-86-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine

Recent Advances in the Study of 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine (CAS: 940802-86-8)

The compound 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine (CAS: 940802-86-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific protein-protein interactions (PPIs) involved in inflammatory pathways. The structural analysis reveals that the sulfonyl and carbonyl groups in the molecule play a critical role in binding to the target proteins, thereby modulating their activity. Molecular docking simulations have further elucidated the binding modes, providing a foundation for structure-activity relationship (SAR) studies.

In vitro and in vivo experiments have demonstrated the compound's efficacy in reducing inflammatory markers in models of chronic inflammation. Notably, the compound exhibits a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects. These findings suggest its potential as a lead candidate for the development of novel anti-inflammatory agents.

Further investigations into the compound's mechanism of action have identified its interaction with key signaling pathways, including NF-κB and MAPK. These pathways are central to the regulation of immune responses, and the compound's ability to selectively inhibit them underscores its therapeutic potential. Additionally, recent toxicity studies have shown that the compound has a high safety margin, further supporting its candidacy for clinical development.

In conclusion, 1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine represents a promising scaffold for the development of new anti-inflammatory drugs. Ongoing research is focused on optimizing its pharmacological properties and exploring its applications in other disease models. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in medicinal chemistry and drug discovery.

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